molecular formula C9H10N6O3S B483783 4-[2-(3-amino-5-oxo-1,2-dihydropyrazol-4-yl)diazen-1-yl]benzenesulfonamide

4-[2-(3-amino-5-oxo-1,2-dihydropyrazol-4-yl)diazen-1-yl]benzenesulfonamide

Cat. No.: B483783
M. Wt: 282.28g/mol
InChI Key: UBPDTWKBVCHDJJ-UHFFFAOYSA-N
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Description

4-[2-(3-amino-5-oxo-1,2-dihydropyrazol-4-yl)diazen-1-yl]benzenesulfonamide is a complex organic compound that features a pyrazole ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-amino-5-oxo-1,2-dihydropyrazol-4-yl)diazen-1-yl]benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 4-aminobenzenesulfonamide with a diazonium salt derived from 5-amino-3-oxo-2,3-dihydro-1H-pyrazole. The reaction is usually carried out in an acidic medium to facilitate the diazotization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-amino-5-oxo-1,2-dihydropyrazol-4-yl)diazen-1-yl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4-[2-(3-amino-5-oxo-1,2-dihydropyrazol-4-yl)diazen-1-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of 4-[2-(3-amino-5-oxo-1,2-dihydropyrazol-4-yl)diazen-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a pyrazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H10N6O3S

Molecular Weight

282.28g/mol

IUPAC Name

4-[(3-amino-5-oxo-1,2-dihydropyrazol-4-yl)diazenyl]benzenesulfonamide

InChI

InChI=1S/C9H10N6O3S/c10-8-7(9(16)15-14-8)13-12-5-1-3-6(4-2-5)19(11,17)18/h1-4H,(H2,11,17,18)(H4,10,14,15,16)

InChI Key

UBPDTWKBVCHDJJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=C(NNC2=O)N)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NNC2=O)N)S(=O)(=O)N

Origin of Product

United States

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